molecular formula C18H15F3N2O2 B13580862 2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole

2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole

Cat. No.: B13580862
M. Wt: 348.3 g/mol
InChI Key: FBGZFORUXOIKMY-UHFFFAOYSA-N
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Description

2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a trifluoromethyl group, which often imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole typically involves multi-step organic reactions. One common route starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the trifluoromethylphenyl group . Key reagents used in these steps include sodium nitrite, potassium iodide, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen gas, palladium on carbon, sodium nitrite, and potassium iodide. Reaction conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

Major products from these reactions include various substituted indoles, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-fluoro-3-phenyl-1H-indole: Another indole derivative with different substituents.

    N-arylsulfonyl-3-acetylindole: Known for its antiviral properties.

Uniqueness

What sets 2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole apart is the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

2-methyl-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-indole

InChI

InChI=1S/C18H15F3N2O2/c1-11-17(14-4-2-3-5-16(14)22-11)15(10-23(24)25)12-6-8-13(9-7-12)18(19,20)21/h2-9,15,22H,10H2,1H3

InChI Key

FBGZFORUXOIKMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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